

In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Iopamidol Impurity (Desdiiodo Iopamidol)</i>
Cat. No.:	B602082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desdiiodo Iopamidol, with the CAS number 1798830-49-5, is primarily recognized as a process impurity and degradation product of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. This technical guide provides a comprehensive overview of Desdiiodo Iopamidol, focusing on its chemical identity, its significance in the quality control of Iopamidol, and the analytical methodologies for its detection and quantification. Due to its status as an impurity, dedicated studies on its pharmacological and toxicological profiles are limited. This document compiles available information and discusses its relevance within the broader context of the safety and efficacy of Iopamidol.

Introduction

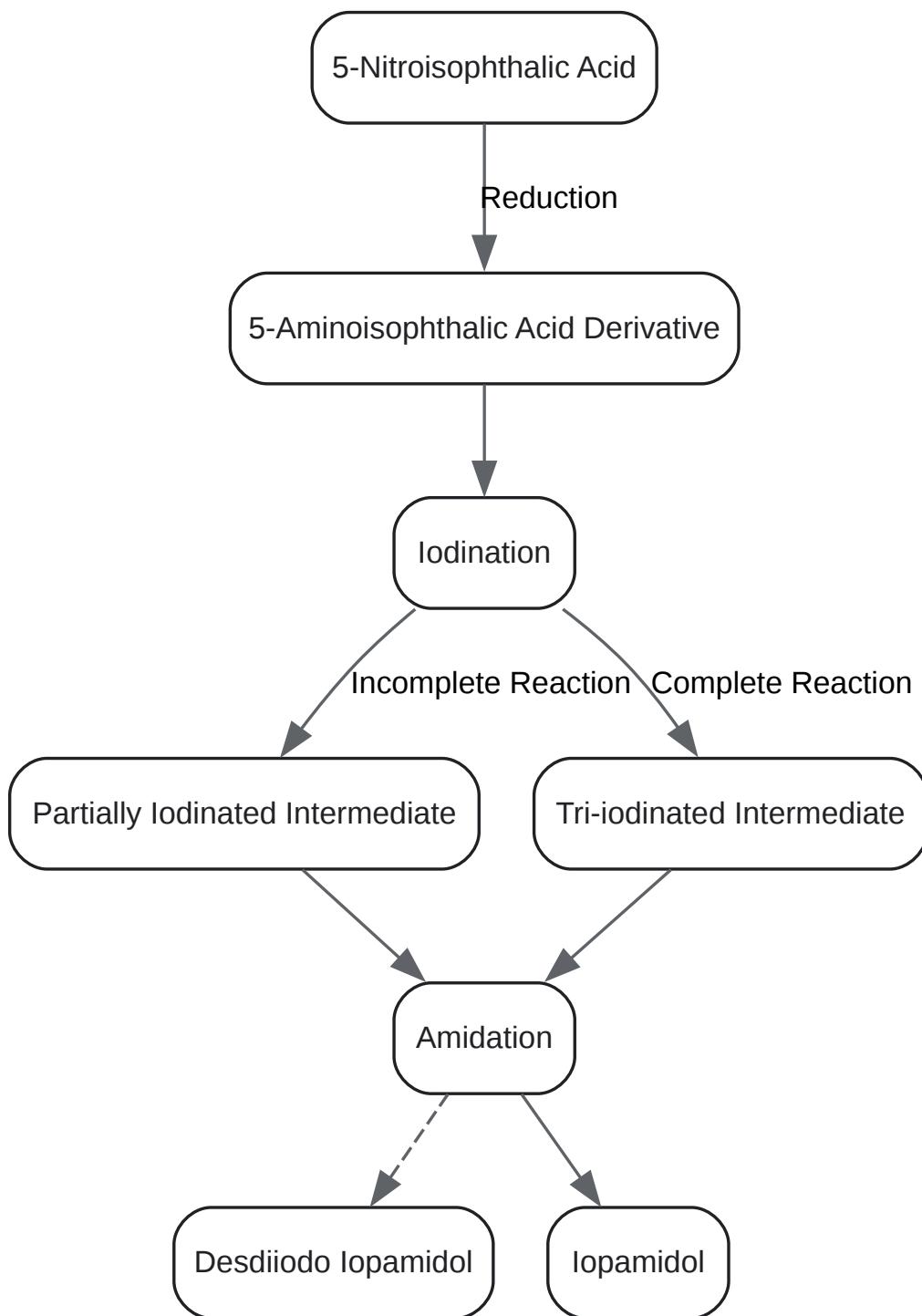
Iopamidol is a tri-iodinated benzene derivative essential for diagnostic imaging procedures such as CT scans and angiography, enhancing the visibility of internal structures.^[1] The manufacturing process of Iopamidol is a complex multi-step chemical synthesis, which can lead to the formation of various process-related impurities and degradation products.^[1] Desdiiodo Iopamidol is one such impurity, characterized by the absence of two iodine atoms from the tri-iodinated benzene ring of the parent Iopamidol molecule. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be strictly controlled to ensure patient safety and drug efficacy, as mandated by regulatory bodies like the European

Pharmacopoeia (EP) and the United States Pharmacopeia (USP).^[1] This guide focuses on the technical aspects of Desdiiodo Iopamidol, providing a resource for researchers and professionals involved in the development, manufacturing, and quality control of Iopamidol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Desdiiodo Iopamidol is presented in Table 1.

Property	Value	Reference
CAS Number	1798830-49-5	[1]
Molecular Formula	<chem>C17H24IN3O8</chem>	
Molecular Weight	525.3 g/mol	
IUPAC Name	(S)-N ¹ ,N ³ -bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide	
Synonyms	Iopamidol Impurity	
Parent Drug	Iopamidol	[1]


Synthesis and Formation

Desdiiodo Iopamidol is not intentionally synthesized as a therapeutic agent but is formed as an impurity during the synthesis of Iopamidol. Its formation can occur through incomplete iodination of the benzene ring precursor or through degradation of the Iopamidol molecule under certain conditions.

Potential Formation Pathways

The synthesis of Iopamidol involves the iodination of a substituted benzene ring. Incomplete iodination is a likely pathway for the formation of Desdiiodo Iopamidol. The general synthetic route for Iopamidol and related impurities often starts from 5-amino-1,3-phthaloyl dichloride.^[2]

A potential logical pathway for the formation of Desdiiodo Iopamidol during Iopamidol synthesis is visualized in the following diagram:

[Click to download full resolution via product page](#)

Caption: Potential formation pathway of Desdiiodo Iopamidol.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products of a drug substance and for developing stability-indicating analytical methods.^[3] These studies involve subjecting the drug to stress conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis.^[4] The degradation of Iopamidol under various stress conditions can lead to the formation of Desdiiodo Iopamidol. For instance, studies on the photodegradation of Iopamidol have shown that deiodination is a major degradation pathway, which can result in the formation of Desdiiodo Iopamidol among other products.^[5]

Analytical Characterization and Detection

The detection and quantification of Desdiiodo Iopamidol as an impurity in Iopamidol are crucial for quality control. Various analytical techniques are employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of Iopamidol and its impurities.^[6] A validated, stability-indicating HPLC method can effectively separate Desdiiodo Iopamidol from the parent drug and other related substances. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the identification and quantification of impurities, providing both chromatographic separation and mass spectrometric identification.^[7]

Table 2: Analytical Methods for Impurity Profiling of Iopamidol

Analytical Technique	Purpose
High-Performance Liquid Chromatography (HPLC)	Quantification of impurities
Liquid Chromatography-Mass Spectrometry (LC-MS)	Identification and quantification of impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation of impurities
Gas Chromatography (GC)	Analysis of residual solvents
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)	Detection of elemental impurities

Experimental Protocol: HPLC Method for Iopamidol and its Impurities

While a specific validated method for Desdiiodo iopamidol is not publicly available, a general experimental protocol for the analysis of iopamidol and its impurities using HPLC can be outlined as follows. This protocol is a representative example and would require optimization and validation for specific applications.

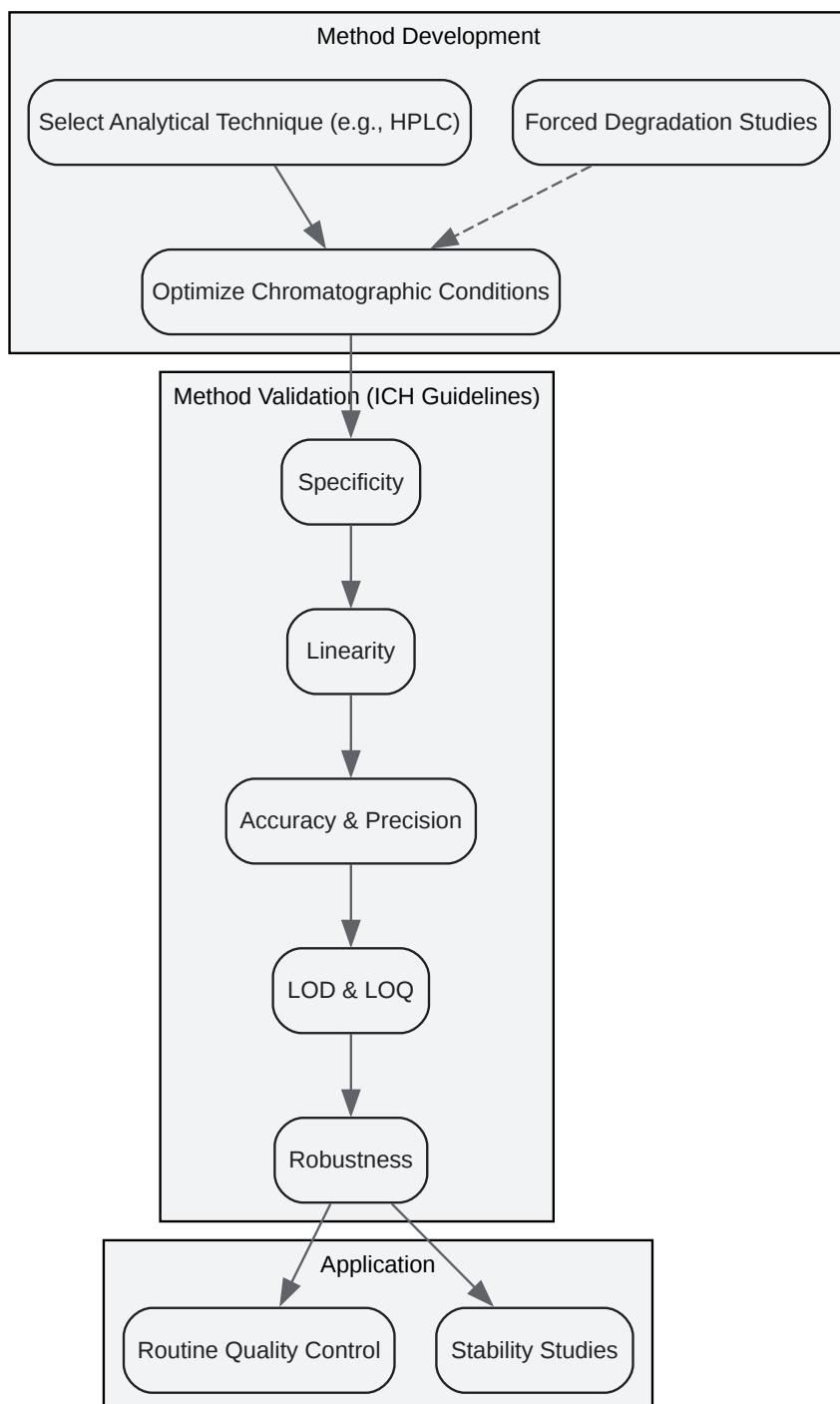
Objective: To separate and quantify iopamidol and its related impurities, including Desdiiodo iopamidol.

Materials and Reagents:

- Iopamidol reference standard and sample
- Desdiiodo iopamidol reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or other suitable buffer components)

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m)


Chromatographic Conditions (Example):

- Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH 3.0)
- Mobile Phase B: Acetonitrile
- Gradient Elution: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 240 nm
- Injection Volume: 20 μ L

Procedure:

- Standard Preparation: Prepare standard solutions of Iopamidol and Desdiiodo Iopamidol of known concentrations in the mobile phase.
- Sample Preparation: Dissolve a known amount of the Iopamidol drug substance or product in the mobile phase.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Identify the peaks based on the retention times of the standards. Quantify the amount of Desdiiodo Iopamidol in the sample by comparing its peak area with that of the standard.

The workflow for analytical method development and validation is depicted below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b602082#desdiiodo-iopamidol-cas-number-1798830-49-5\]](https://www.benchchem.com/product/b602082#desdiiodo-iopamidol-cas-number-1798830-49-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com